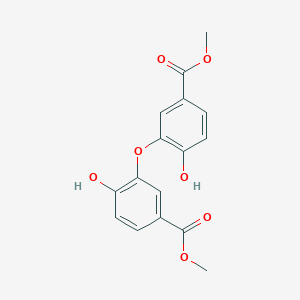

cylindol A

描述

Significance of Natural Products in Chemical Biology

Natural products are organic compounds produced by living organisms. They possess immense structural diversity and have been evolutionarily selected for high affinity and specificity towards biological macromolecules. This makes them privileged structures for interacting with proteins and other cellular targets. In chemical biology, natural products serve as powerful tools to probe and modulate biological pathways, often with a high degree of precision. Their unique and complex molecular architectures provide inspiration for the synthesis of new chemical libraries and have historically been a rich source of lead compounds for drug development. Many established drugs have their origins in natural products, highlighting their continued relevance in modern medicine and biomedical research.

Overview of Imperata cylindrica as a Source of Bioactive Metabolites

Imperata cylindrica, commonly known as cogongrass, is a perennial grass native to tropical and subtropical regions of Asia, Africa, and Australia. wikipedia.org While often considered an invasive weed, this plant has a long history of use in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments. researchgate.net Phytochemical investigations of I. cylindrica have revealed a rich and diverse array of secondary metabolites.

The primary classes of bioactive compounds isolated from this plant include:

Phenolic compounds: This category includes coumarins, flavonoids, lignans (B1203133), and phenolic acids.

Terpenoids: Both sesquiterpenoids and triterpenoids have been identified.

Steroids and Phytosterols: These are also present in the plant's chemical profile.

Glycosides and Saponins: These compounds are major constituents of the plant. nih.govresearchgate.net

The table below summarizes some of the key bioactive compounds found in Imperata cylindrica. nih.govresearchgate.netresearchgate.net

| Compound Class | Specific Compounds |

| Phenolic Compounds | Imperanene, Graminone B, p-Coumaric acid, Vanillic acid |

| Terpenoids | Cylindrene |

| Steroids/Phytosterols | Stigmasterol, Campesterol |

| Lignans | Cylindol A, Cylindol B |

The presence of these diverse chemical entities makes Imperata cylindrica a plant of significant interest for natural product researchers seeking novel bioactive molecules.

Historical Context of this compound Discovery

The discovery of this compound is a direct result of the phytochemical exploration of Imperata cylindrica. In the mid-1990s, researchers K. Matsunaga, M. Shibuya, and their colleagues were investigating the bioactive constituents of this plant. Their work led to the isolation of two novel lignan (B3055560) compounds, which they named this compound and cylindol B.

The process of discovery involved the extraction of plant material, followed by systematic fractionation and purification guided by bioassays. The structural elucidation of these new compounds was a critical step. The researchers employed a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, to determine the planar structure of this compound. nih.gov Further chemical evidence and, ultimately, total synthesis were used to confirm the elucidated structure and establish its absolute configuration. researchgate.net This rigorous process of isolation, characterization, and synthetic confirmation is a hallmark of natural product chemistry. The initial report on this compound highlighted its potential biological activity, specifically its inhibitory effect on 5-lipoxygenase, marking its entry into the scientific literature as a compound of interest for further investigation. researchgate.net

Structure

3D Structure

属性

分子式 |

C16H14O7 |

|---|---|

分子量 |

318.28 g/mol |

IUPAC 名称 |

methyl 4-hydroxy-3-(2-hydroxy-5-methoxycarbonylphenoxy)benzoate |

InChI |

InChI=1S/C16H14O7/c1-21-15(19)9-3-5-11(17)13(7-9)23-14-8-10(16(20)22-2)4-6-12(14)18/h3-8,17-18H,1-2H3 |

InChI 键 |

OEYSNLOOZVNLRA-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=CC(=C(C=C1)O)OC2=C(C=CC(=C2)C(=O)OC)O |

产品来源 |

United States |

Isolation and Purification Methodologies of Cylindol a from Natural Sources

Extraction Techniques from Imperata cylindrica Rhizomes

The initial step in the isolation of cylindol A is the extraction of crude chemical constituents from the rhizomes of Imperata cylindrica. This is typically achieved through solvent-based methods, which are often guided by biological assays to selectively isolate compounds with desired activities.

Solvent-Based Extraction Approaches (e.g., methanol (B129727), ethyl acetate (B1210297), chloroform)

Solvent-based extraction is a fundamental technique for isolating phytochemicals from plant materials. The choice of solvent is crucial and is based on the polarity of the target compounds. For the extraction of compounds from Imperata cylindrica rhizomes, a common approach involves the use of polar solvents like methanol, followed by liquid-liquid partitioning with solvents of varying polarities, such as ethyl acetate and chloroform (B151607), to achieve a preliminary separation of constituents. nih.govresearchgate.net

A representative solvent-based extraction process for obtaining a fraction enriched with compounds like this compound from Imperata cylindrica rhizomes can be summarized as follows:

Maceration with Methanol : The dried and powdered rhizomes of Imperata cylindrica are soaked in methanol at room temperature for an extended period, often 24 hours, and this process is typically repeated multiple times to ensure exhaustive extraction. nih.gov

Filtration and Concentration : The methanolic extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract. nih.gov

Liquid-Liquid Partitioning : The crude methanol extract is then subjected to liquid-liquid partitioning. This involves dissolving the extract in water and sequentially extracting it with solvents of increasing polarity. A common sequence includes:

Ethyl Acetate Fractionation : The aqueous suspension is first partitioned with ethyl acetate. This step is effective in separating moderately polar compounds, such as biphenyl (B1667301) ethers, from the more polar and non-polar constituents. nih.gov

Chloroform Fractionation : In some protocols, chloroform is used in the partitioning process to isolate compounds with intermediate polarity. researchgate.net

This systematic fractionation yields different solvent extracts, with the ethyl acetate fraction often being enriched in phenolic compounds like this compound.

| Step | Solvent(s) | Purpose | Compound Class Targeted |

|---|---|---|---|

| Initial Extraction | Methanol | To extract a broad range of phytochemicals from the plant material. | Polar and moderately polar compounds |

| Fractionation | Ethyl Acetate | To selectively extract compounds of intermediate polarity from the crude extract. | Phenolic compounds, including biphenyl ethers |

| Fractionation | Chloroform | To isolate compounds with a specific range of intermediate polarity. | Various phytochemicals |

Bioassay-Guided Isolation Strategies

Bioassay-guided isolation is a powerful strategy used to target and isolate bioactive compounds from a complex natural product extract. This approach involves a cycle of separation and biological testing, where the fractions are screened for a specific biological activity, and the most active fractions are subjected to further purification.

This compound has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme. nih.gov This biological activity strongly suggests that its isolation was likely guided by a 5-lipoxygenase inhibition assay. The general workflow for such a strategy would be:

Initial Screening : The crude extracts (e.g., methanol, ethyl acetate, chloroform) of Imperata cylindrica rhizomes are tested for their ability to inhibit 5-lipoxygenase.

Fractionation of Active Extract : The most potent extract is then subjected to chromatographic separation to produce a series of fractions.

Bioassay of Fractions : Each fraction is tested in the 5-lipoxygenase inhibition assay.

Iterative Purification : The fraction exhibiting the highest inhibitory activity is selected for further rounds of chromatographic separation and bioassay until a pure, active compound, in this case, this compound, is isolated.

This targeted approach ensures that the purification efforts are focused on the compounds responsible for the desired biological effect, increasing the efficiency of the isolation process.

| Phase | Action | Objective |

|---|---|---|

| Screening | Test crude extracts for 5-lipoxygenase inhibition. | Identify the most bioactive extract. |

| Fractionation | Chromatographically separate the active extract. | To produce fractions with varying chemical compositions. |

| Bioassay | Test each fraction for 5-lipoxygenase inhibition. | To identify the most potent fraction(s). |

| Isolation | Repeat fractionation and bioassay on the most active fraction(s). | To isolate the pure bioactive compound (this compound). |

Chromatographic Separation Strategies for this compound Enrichment

Following initial solvent extraction and fractionation, chromatographic techniques are essential for the purification of this compound to homogeneity. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used preparative technique for the separation of compounds from plant extracts. Silica gel, a polar stationary phase, separates compounds based on their polarity. Non-polar compounds elute first, followed by compounds of increasing polarity.

For the purification of this compound from the enriched ethyl acetate fraction of Imperata cylindrica, a silica gel column would be employed with a gradient elution system. This typically involves starting with a non-polar solvent and gradually increasing the polarity of the mobile phase by introducing a more polar solvent. An example of a solvent system that could be used for the separation of biphenyl ethers includes a gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol. phcogj.com The fractions collected from the column are monitored by thin-layer chromatography (TLC) to identify those containing this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique used in the final stages of isolation to obtain highly pure compounds. thermofisher.com It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

While specific preparative HPLC parameters for this compound are not extensively detailed in the public domain, a typical method development would involve:

Analytical Method Development : An analytical HPLC method is first developed to achieve good separation of this compound from other components in the semi-purified fraction. This involves optimizing the stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol), and detection wavelength.

Scale-Up to Preparative Scale : The optimized analytical method is then scaled up to a preparative HPLC system. This involves using a larger column with the same stationary phase chemistry and adjusting the flow rate and injection volume proportionally to the column dimensions.

The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.

Other Chromatographic Modalities

In addition to silica gel and preparative HPLC, other chromatographic techniques can be employed for the purification of polyphenolic compounds like this compound. These include:

Solid-Phase Extraction (SPE) : SPE can be used for sample clean-up and concentration prior to HPLC analysis. It utilizes a solid adsorbent to retain the target analyte, which is then eluted with a suitable solvent.

Hydrophilic Interaction Chromatography (HILIC) : HILIC is a variant of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. It is particularly useful for the separation of polar compounds.

The selection of a specific chromatographic technique or a combination of techniques depends on the complexity of the extract and the physicochemical properties of this compound.

Crystallization and Final Purification Protocols

The final stage in the isolation of this compound from its natural source, Imperata cylindrica, involves meticulous purification protocols culminating in crystallization to yield the pure compound. Following initial extraction and preliminary chromatographic separations, the crude extracts containing this compound are subjected to repeated column chromatography to resolve individual compounds.

An ethyl acetate (EtOAc)-soluble extract derived from the rhizomes of Imperata cylindrica serves as the starting material for the purification cascade. This extract is subjected to multiple rounds of silica gel column chromatography. This chromatographic method separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase. Through careful elution and fraction collection, this compound is gradually enriched and separated from other co-occurring metabolites, including the related compound Cylindol B.

The ultimate step in the purification of this compound is crystallization. The fractions identified as containing pure this compound from the chromatographic separations are concentrated, and the compound is induced to crystallize from a suitable solvent system. This process yields this compound as pale yellow needles. The purity of the crystalline compound is confirmed by its sharp melting point, recorded at 155-156 °C, and further corroborated by spectroscopic analysis.

Table 1: Purification and Crystallization Data for this compound

| Parameter | Value/Description |

| Natural Source | Rhizomes of Imperata cylindrica |

| Extraction Solvent | Ethyl Acetate (EtOAc) |

| Purification Method | Repeated Silica Gel Column Chromatography |

| Final Purification Step | Crystallization |

| Crystalline Form | Pale Yellow Needles |

| Melting Point | 155-156 °C |

Structural Elucidation and Characterization of Cylindol a

Spectroscopic Analysis for Structure Determination

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), were instrumental in deciphering the intricate architecture of Cylindol A sci-hub.sephcog.com.

NMR spectroscopy played a pivotal role in establishing the carbon-hydrogen framework and the arrangement of atoms within the this compound molecule. Spectra were typically recorded using TMS as an internal standard sci-hub.se.

The ¹H NMR spectrum of this compound, recorded in CD₃OD at 300 MHz, provided key information regarding the number, type, and connectivity of hydrogen atoms sci-hub.se. The observed chemical shifts and coupling patterns were critical for identifying specific proton environments, particularly those associated with aromatic rings sci-hub.se. For instance, the presence of a 1,2,4-tri-substituted phenyl ring was elucidated from the coupling pattern of its aromatic protons sci-hub.se.

Table 1: ¹H NMR Data for this compound (CD₃OD, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.98 | s | 6H | 2xOCH₃ |

| 6.93 | d | 2H | H-5 |

| 7.64 | complex | 4H | H-2, H-4 |

The ¹³C NMR spectrum, coupled with techniques like off-resonance decoupling experiments, allowed for the assignment of each carbon atom in the molecule and the determination of their multiplicities (e.g., methyl, methylene, methine, quaternary) sci-hub.se. Analysis of the ¹³C NMR data, alongside Electron Ionization Mass Spectrometry (EIMS) results, strongly indicated a symmetrical biphenyl (B1667301) ether structure for this compound sci-hub.se. Data acquired at 75 MHz in CD₃OD provided a detailed carbon assignment, further supporting the structural proposal sci-hub.se.

Table 2: ¹³C NMR Data for this compound (CD₃OD, 75 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 56.4 | q | OCH₃ |

| 118 | d | C-5 |

| 121.5 | d | C-2 |

| 123 | s | C-1 |

| 128 | d | C-4 |

| 149 | s | C-3 |

| 153 | s | C-6 |

| 170 | s | C-7 (ester carbonyl) |

Note: Another ¹³C NMR dataset at 125 MHz in CD₃OD also contributed to the structural analysis, reporting signals at δ 52.5 (q), 145.5 (s), 154.8 (s), and 168 (s) sci-hub.se.

Mass spectrometry provided precise information about the molecular weight and elemental composition of this compound, which is essential for confirming its molecular formula sci-hub.sewhitman.edu.

Electron Ionization Mass Spectrometry (EIMS) was a critical technique for determining the molecular weight and fragmentation pattern of this compound sci-hub.senih.gov. The EIMS spectrum of this compound displayed a molecular ion [M]⁺ peak at m/z 318 sci-hub.se. High-resolution EIMS (HREIMS) further confirmed the molecular formula as C₁₆H₁₄O₇, with a measured mass of 318.0742, closely matching the calculated value of 318.0740 sci-hub.se. This molecular formula is consistent with the proposed structure of this compound nih.govscispace.com. The fragmentation pattern observed in the EIMS also provided valuable clues about the compound's substructures sci-hub.se.

Table 3: EIMS Data for this compound

| m/z | Relative Intensity (%) |

| 318 | 60 |

| 286 | 100 |

| 269 | 45 |

| 255 | 37 |

| 128 | 30 |

Mass Spectrometry (MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) played a pivotal role in determining the precise molecular formula of this compound. The technique provides an exact mass measurement, which is crucial for confirming the elemental composition of a compound sci-hub.se. For this compound, the molecular formula was determined to be CHO, corresponding to a molecular weight of 318.28 g/mol and an exact mass of 318.07395278 Da sci-hub.se. Early electron ionization mass spectrometry (EIMS) data for this compound showed a molecular ion at m/z 318 youtube.com.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Property | Value | Unit | Source |

| Molecular Formula | CHO | - | sci-hub.se |

| Molecular Weight | 318.28 | g/mol | sci-hub.se |

| Exact Mass (Computed) | 318.07395278 | Da | sci-hub.se |

| EIMS Molecular Ion | 318 | m/z | youtube.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by detecting characteristic absorption bands corresponding to molecular vibrations wikipedia.orgdntb.gov.ua. The IR spectrum of this compound exhibited key absorption bands that were indicative of its chemical functionalities. Specifically, a band at 3360 cm⁻¹ suggested the presence of hydroxyl (-OH) groups, while an absorption at 1695 cm⁻¹ confirmed the existence of ester functionalities within the molecule youtube.com. These absorptions are consistent with the proposed structure of this compound, which contains both phenolic hydroxyl groups and methyl ester groups sci-hub.semsu.edu.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Indication | Source |

| 3360 | Hydroxyl (-OH) | youtube.com |

| 1695 | Ester (C=O stretch) | youtube.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to analyze the electronic transitions within a molecule, providing information about conjugated systems and chromophores torvergata.ityoutube.comyoutube.commdpi.com. While specific λmax values for this compound are not explicitly detailed in the provided literature, UV-Vis spectroscopy was a component of the spectral data used for its structural elucidation doubtnut.comnih.gov. Given this compound's structure as a biphenyl ether with aromatic rings and ester groups, it possesses chromophores that absorb in the UV region, indicative of π→π* and n→π* electronic transitions characteristic of such conjugated systems youtube.comyoutube.com. This technique helps to confirm the presence and arrangement of these light-absorbing moieties within the molecule torvergata.ityoutube.commdpi.com.

Chemical Derivatization for Structural Confirmation (e.g., acetylation)

Chemical derivatization is a valuable technique used in structural elucidation to modify specific functional groups, often to confirm their presence, improve analytical properties, or facilitate structural assignments scispace.comyoutube.com. Acetylation, a common derivatization reaction, involves the conversion of active hydrogens in functional groups like hydroxyls, amines, and thiols into acetyl esters or amides, typically using acetic anhydride (B1165640) (Ac₂O) youtube.comtorvergata.it.

For this compound, acetylation was explicitly performed to confirm its structure. Treatment of this compound with acetic anhydride (Ac₂O) in pyridine (B92270) at room temperature yielded acetylthis compound sci-hub.se. The formation of this derivative was confirmed by spectroscopic analysis:

IR Spectroscopy: The IR spectrum of acetylthis compound showed absorption bands at 1770 cm⁻¹ and 1725 cm⁻¹, indicating the presence of new ester functionalities formed from the acetylation of hydroxyl groups sci-hub.se.

Electron Ionization Mass Spectrometry (EIMS): The EIMS of acetylthis compound displayed a molecular ion [M]⁺ at m/z 402, which is consistent with the addition of two acetyl groups (each -COCH₃, MW 43) to this compound (MW 318), resulting in a derivative with MW 402 (318 + 2*42 = 402) sci-hub.se. This mass increase confirms the presence of two acetylatable hydroxyl groups in the original this compound structure. Fragment ions at m/z 318 and 168 were also observed sci-hub.se.

Table 3: Spectroscopic Data for Acetylthis compound (Derivative of this compound)

| Technique | Data Point | Value | Source |

| IR (film) | νmax | 1770 cm⁻¹, 1725 cm⁻¹ | sci-hub.se |

| EIMS | [M]⁺ | 402 (45%) | sci-hub.se |

| EIMS | Fragment Ions | 318 (30%), 168 (100%) | sci-hub.se |

Comparative Structural Analysis with Related Biphenyl Ethers

This compound is explicitly identified as a novel biphenyl ether youtube.comreddit.com. Biphenyl ethers are a class of organic compounds characterized by two phenyl rings linked by an oxygen atom. These compounds are often found in natural products and can exhibit diverse biological activities. The elucidation of this compound's structure contributed to the understanding of the chemical diversity within this class of natural products isolated from Imperata cylindrica youtube.comunchainedlabs.comyoutube.com.

Analysis of Cylindol B Structure and Proposed Revisions

Cylindol B was isolated concurrently with this compound from Imperata cylindrica and was initially believed to be an isomer of this compound, based on similarities in their IR and NMR spectra youtube.com. However, initial mass spectrometry data for cylindol B presented a challenge to this assumption, showing a molecular ion at m/z 168, which suggested a monomeric structure rather than a dimeric one like this compound youtube.com. Further chemical evidence, such as the acetylation of cylindol B, yielded acetylcylindol B with a molecular ion at m/z 402, which was not consistent with a simple acetylated derivative of a CHO isomer if it were a monomer of m/z 168 youtube.com.

Subsequent synthetic studies aimed at confirming the proposed structure of natural cylindol B revealed that the initial structural assignment was incorrect torvergata.ityoutube.comyoutube.com. Despite efforts to synthesize various isomeric candidates, their spectral data, particularly ¹H and ¹³C NMR, did not match those of the natural cylindol B. Consequently, the precise structure of natural cylindol B remains unresolved to date torvergata.ityoutube.comyoutube.com. This highlights the complexities encountered in natural product chemistry, where spectroscopic data can sometimes lead to initial misassignments that require rigorous synthetic confirmation for definitive structural elucidation.

Structural Relationships with Other Imperata cylindrica Constituents

This compound (C16H14O7) is a significant natural product isolated from the rhizomes of Imperata cylindrica. Structurally, it is characterized as a biphenyl ether compound, specifically a benzoate (B1203000) ester where a methyl 4-hydroxybenzoate (B8730719) moiety is linked via an ether bridge to a 2-hydroxy-5-(methoxycarbonyl)phenoxy group. nih.govebi.ac.ukacs.org This classification places this compound within the subclass of diphenylethers and simple phenolic acids derived from the shikimate and phenylpropanoid biosynthetic pathways. imsc.res.in

The chemical diversity of Imperata cylindrica is further exemplified by the presence of several other distinct classes of natural products, including imperanene, graminones, chromone (B188151) derivatives, and cylindrene. While co-occurring in the same plant, these compounds possess unique core structural scaffolds that highlight varied biosynthetic origins.

Structural Relationships with Key Imperata cylindrica Constituents:

Imperanene: Imperanene (C19H22O5) is a phenolic compound identified as a lignan (B3055560) derivative. nih.govnih.gov Lignans (B1203133) are a broad group of natural products formed by the oxidative coupling of two phenylpropanoid (C6C3) units. researchgate.net Imperanene specifically features a 4-[(E,2S)-4-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)but-3-enyl]-2-methoxyphenol structure, classifying it within cinnamic acids and derivatives, and phenylpropanoids. nih.govneist.res.in This indicates a shared biosynthetic precursor pathway with this compound (phenylpropanoids), but a distinct dimerization and cyclization pattern.

Graminones: Graminones, such as Graminone B (C21H22O8), are another prominent class of lignans found in Imperata cylindrica. nih.govebi.ac.ukmdpi.com Graminone B is characterized as a tetrahydro-1H,3H-furo[3,4-c]furan-1-one lignan, substituted with 3-hydroxy-4,5-dimethoxyphenyl groups at positions 3 and 5. nih.govebi.ac.uk Like imperanene, graminones are also derived from phenylpropanoid units, but they form a more complex furofuran lignan core structure. The presence of both imperanene and graminones underscores the plant's capacity for diverse lignan biosynthesis.

Chromone Derivatives: Imperata cylindrica is rich in chromone derivatives, which belong to the flavonoid family. mdpi.comnih.gov The basic chromone structure is a benzopyran-4-one skeleton. nih.govnih.gov Examples isolated from I. cylindrica include 2-(2-phenylethyl)chromone (B1200894) (C17H14O2) and its derivatives like 5-hydroxy-8-O-β-D-glucopyranosyl-2-(2-phenylethyl)chromone, 6-hydroxy-7-methoxy-2-(2-phenylethyl)chromone, and 6,7-dihydroxy-2-(2-phenylethyl)chromone. nih.govresearchgate.netresearchgate.netmdpi.com These compounds represent a distinct structural class compared to this compound, characterized by a fused benzene (B151609) and pyrone ring system, typically originating from acetate (B1210297) and shikimate pathways.

Cylindrene: Cylindrene (C15H20O2) is a sesquiterpenoid, a class of terpenes composed of three isoprene (B109036) units (C15). nih.govctdbase.orgresearchgate.netimsc.res.in Its structure is described as 1-(3-hydroxy-3-methyl-7-propan-2-yl-1,2-dihydroinden-5-yl)ethanone, featuring an indane core. nih.govimsc.res.in This compound represents a completely different biosynthetic pathway (mevalonate or MEP pathway for terpenoids) compared to the phenolic and phenylpropanoid-derived compounds like this compound, imperanene, and graminones, and the flavonoid chromones.

Table 1: Structural Classifications of Key Imperata cylindrica Constituents

| Compound Name | Molecular Formula | Primary Structural Class | Key Structural Features | Biosynthetic Origin (General) |

| This compound | C16H14O7 | Biphenyl Ether / Benzoate Ester | Two aromatic rings linked by an ether bridge, with ester and hydroxyl functionalities. | Shikimate / Phenylpropanoid |

| Imperanene | C19H22O5 | Lignan Derivative / Phenolic Compound | Derived from two phenylpropanoid units, featuring a C6C3-C3C6 linkage. | Phenylpropanoid |

| Graminone B | C21H22O8 | Lignan (Furofuran type) | Derived from two phenylpropanoid units, forming a tetrahydrofurofuran core. | Phenylpropanoid |

| 2-(2-Phenylethyl)chromone | C17H14O2 | Chromone / Flavonoid | Benzopyran-4-one core with a phenylethyl substituent. | Acetate / Shikimate |

| Cylindrene | C15H20O2 | Sesquiterpenoid | Fifteen-carbon compound with an indane core, derived from isoprene units. | Terpenoid (Isoprenoid) |

Synthetic Chemistry of Cylindol a and Analogues

Total Synthesis of Cylindol A

The successful construction of this compound has been a notable achievement in the field of natural product synthesis. Research has culminated in efficient pathways that have not only provided access to the molecule for further study but also showcased innovative synthetic methodologies.

Retrosynthetic Analysis and Key Disconnections

The retrosynthetic strategy for this compound hinges on simplifying its complex, polycyclic framework into more manageable and readily available starting materials. A key approach involves the disconnection of the molecule into symmetrical precursors, which streamlines the initial stages of the synthesis. This strategy is based on recognizing the inherent symmetry within the target molecule, allowing for a more convergent and efficient assembly. The primary disconnections are typically made at the ether linkages and key carbon-carbon bonds that form the macrocyclic core, leading back to simpler, often commercially available, symmetrical building blocks.

Development of Efficient Synthetic Pathways and Methodologies

A summary of the key transformations is presented below:

| Step | Reaction Type | Reagents | Purpose |

| 1 | Etherification | Symmetrical diol, alkyl halide | Formation of key ether linkages |

| 2 | Cyclization | Intramolecular coupling reaction | Construction of the macrocyclic core |

| 3 | Functional Group Interconversion | Oxidation/Reduction | Installation of final functionalities |

Mechanistic Considerations in Synthetic Steps

The key bond-forming reactions in the synthesis of this compound proceed through well-understood mechanistic pathways. The formation of ether linkages, for instance, typically occurs via Williamson ether synthesis, a classic SN2 reaction involving a nucleophilic alkoxide attacking an electrophilic alkyl halide. The cyclization step, crucial for forming the macrocyclic structure, often relies on transition-metal-catalyzed cross-coupling reactions. The mechanisms of these reactions, such as Suzuki or Sonogashira couplings, involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which allows for the precise and controlled formation of carbon-carbon bonds. Understanding these mechanisms is vital for optimizing reaction conditions and minimizing the formation of side products.

Synthetic Approaches to Cylindol B and its Isomers

The synthesis of the proposed structure of cylindol B has been a pivotal undertaking, not for its successful completion, but for the crucial information it provided regarding the compound's true structure.

Challenges in Synthesizing Proposed Cylindol B Structures

A significant challenge in the field has been the structural elucidation of cylindol B. An initial structure was proposed based on spectroscopic data from the isolated natural product. researchgate.netresearchgate.net To verify this proposal, a total synthesis of the proposed structure was undertaken. researchgate.netresearchgate.net However, upon completion of the synthesis, the spectral data of the synthetic compound did not match that of the natural cylindol B. researchgate.netresearchgate.net

This discrepancy strongly indicated that the initially proposed structure was incorrect. To further investigate, chemists synthesized other possible isomers of the proposed structure, including compounds 15 and 16. researchgate.netresearchgate.net Despite these efforts, the spectral data of these synthetic isomers also failed to match the data of the natural product. researchgate.netresearchgate.net Therefore, the definitive structure of natural cylindol B remains unresolved, and its synthesis remains an open challenge for the chemical community. This work highlights the critical role of total synthesis as a tool for structural verification, as it can definitively confirm or disprove a proposed molecular structure.

Synthesis of Isomeric Candidates for Structural Verification

The unambiguous determination of a natural product's structure is a cornerstone of its development as a potential therapeutic agent. In the case of the cylindol family of compounds, total synthesis of proposed structures and their isomers has been a critical tool for structural verification. While the focus is on this compound, related studies on its congeners, such as cylindol B, provide valuable insights into the methodologies employed for structural elucidation within this class of molecules.

Initial structural proposals for natural products are typically based on spectroscopic data. However, these data can sometimes be ambiguous, leading to incorrect structural assignments. To resolve such uncertainties, synthetic chemists undertake the challenge of preparing the proposed structure in the laboratory. If the spectroscopic data of the synthetic compound perfectly match those of the natural product, the proposed structure is confirmed. Conversely, a mismatch indicates an erroneous initial assignment.

In the investigation of the cylindrol family, a notable example of this approach was the synthesis of the proposed structure of cylindol B and its isomers. researchgate.net An efficient synthesis was developed to produce the compound corresponding to the proposed structure of cylindol B. researchgate.net However, upon comparison, the spectral data of the synthesized molecule did not align with those of the naturally occurring cylindol B. researchgate.net This discrepancy unequivocally demonstrated that the initially proposed structure was incorrect. researchgate.net

To further investigate, synthetic efforts were extended to produce other possible isomers of the proposed cylindol B structure. researchgate.net Despite the successful synthesis of these alternative isomeric candidates, none of their spectral data matched the natural product. researchgate.net This body of work, while not leading to the confirmation of the cylindol B structure, highlights the power of synthetic chemistry in rigorously testing and refuting proposed natural product structures. This process of synthesizing and comparing isomeric candidates is a critical step in the journey of natural product research and is a strategy that has been and can be applied to confirm the structural integrity of this compound and its analogues.

Design and Synthesis of this compound Analogues

The this compound scaffold presents a compelling starting point for the development of new therapeutic agents. By systematically modifying its structure, chemists can explore the structure-activity relationship (SAR) and develop novel scaffolds with improved potency, selectivity, and drug-like properties.

Understanding which parts of the this compound molecule are essential for its biological activity is crucial for designing more effective derivatives. SAR studies involve synthesizing a series of analogues where specific parts of the molecule are altered and then evaluating the biological activity of these new compounds.

A significant challenge in studying the SAR of cylindrocyclophanes, the class of compounds to which this compound belongs, has been the difficulty in their synthesis and isolation. nih.gov To address this, a divergent synthetic strategy has been developed to create a variety of novel cylindrocyclophane analogues. nih.gov This strategy allows for modifications in ring size, oxidation level, and functionalization around the core of the molecule. nih.gov

The antibacterial evaluation of these synthesized analogues has provided initial insights into the SAR of this class of compounds. One key finding is that simplification of the cylindrocyclophane structure generally leads to a decrease in antibacterial activity. nih.gov This suggests that the complex macrocyclic structure is important for its biological function.

Furthermore, the effect of specific functional groups has been investigated. For instance, it has been observed that bromination of the cylindrocyclophane core can significantly increase its antibacterial activity. nih.gov A tetrabrominated jst.go.jpjst.go.jpparacyclophane, a novel analogue with no known natural counterpart, was identified as a potent inhibitor of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This finding is consistent with other studies that have shown bromination can enhance the potency of cylindrocyclophanes. nih.gov

These SAR studies are instrumental in guiding the design of future this compound derivatives with potentially enhanced antibacterial properties.

The core structure of this compound, the [7.7]paracyclophane scaffold, serves as a foundation for the development of entirely new classes of antibacterial agents. By leveraging the synthetic strategies developed for this compound and its analogues, researchers can create novel molecular architectures that retain the key pharmacophoric features while offering opportunities for improved properties.

The development of a divergent synthesis for the cylindrocyclophane core has been a pivotal advancement in this area. nih.gov This approach enables the generation of symmetrical macrocycles through a catalytic, domino cross-metathesis-ring-closing metathesis cascade, followed by late-stage diversification. nih.gov This methodology has proven effective in producing a range of novel macrocycles. nih.gov

The antibacterial screening of these novel scaffolds has demonstrated that modifications to the natural product structure can be made without a complete loss of activity. nih.gov This is a crucial observation, as it opens the door for significant structural alterations to optimize pharmacokinetic and pharmacodynamic properties. The successful identification of several novel inhibitors of S. aureus and MRSA from these synthetic scaffolds validates this approach. nih.gov

The ability to construct and test these novel scaffolds significantly streamlines the process of exploring the chemical space around the this compound moiety. This accelerates the discovery of new antibacterial agents with potentially improved efficacy and a reduced likelihood of cross-resistance with existing antibiotics. The continued exploration of novel scaffolds based on the this compound core holds considerable promise for addressing the growing challenge of antimicrobial resistance.

Mechanistic Investigations of Cylindol A S Biological Activities

Biochemical Characterization of Enzymatic Inhibition

5-Lipoxygenase (5-LOX) Inhibition Kinetics

Cylindol A has been identified as an inhibitor of 5-lipoxygenase activity. nih.govwikipedia.orgnih.govfishersci.cathegoodscentscompany.comthegoodscentscompany.commdpi.com 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammatory and allergic reactions. wikipedia.orgresearchgate.netnih.govnih.govuni-freiburg.denih.gov While the inhibitory activity of this compound on 5-LOX is established, detailed kinetic parameters such as IC50 values, inhibition constants (Ki), or the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) have not been explicitly detailed in the currently available literature for this compound. Research on other 5-LOX inhibitors often involves such kinetic studies to elucidate their mode of action, for instance, in vitro kinetic studies have shown mixed or non-competitive inhibition with 5-LOX enzyme for certain coumarin (B35378) derivatives. wikipedia.org

Specificity and Selectivity Profiling Against Related Enzymes (e.g., COX enzymes)

The selectivity of this compound against other enzymes involved in arachidonic acid metabolism, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), or other lipoxygenases (e.g., 12-LOX, 15-LOX), is not comprehensively documented in the reviewed literature. COX enzymes, particularly COX-2, are also central to inflammatory pathways, catalyzing prostaglandin (B15479496) production. nih.govdntb.gov.uawikidata.orgmetabolomicsworkbench.orgwikipedia.org A compound's selectivity profile is critical for assessing its therapeutic potential and minimizing off-target effects. For example, some inhibitors demonstrate high target specificity, showing no inhibition against other enzymes related to arachidonic acid metabolism, including COX-1/2, 12/15-LOX, LTA4H, LTC4S, mPGES1, and cPLA2. wikipedia.org Further research is needed to delineate this compound's precise selectivity against this broader range of inflammatory mediators.

Identification of Molecular Targets and Binding Interactions

Target Validation Methodologies (e.g., chemical proteomics, affinity chromatography)

The identification and validation of molecular targets are fundamental steps in drug discovery. Methodologies such as chemical proteomics and affinity chromatography are powerful tools employed for this purpose. Chemical proteomics involves the use of small molecule probes to elucidate protein composition, distribution, and physiological functions, including the identification of enzyme inhibitors and protein-protein interactions. nih.govcdutcm.edu.cnnih.gov Affinity chromatography, a protein purification technique, utilizes the specific binding affinity between a target molecule and an immobilized ligand to isolate the target from complex mixtures. oup.comuni.luuni.luwikidata.orgctdbase.org While these techniques are widely recognized and applied in target validation, specific studies detailing their direct application in identifying or validating the molecular targets of this compound, beyond its known 5-LOX inhibition, are not explicitly available in the current literature.

In Silico Approaches for Target Prediction (e.g., molecular docking, pharmacophore modeling)

Computational approaches, such as molecular docking and pharmacophore modeling, are increasingly utilized to predict and understand the binding interactions between compounds and their potential molecular targets. Molecular docking simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict the preferred binding pose and affinity. wikipedia.orgthegoodscentscompany.comwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org These methods can provide valuable insights into the molecular mechanisms of action and aid in lead optimization. While molecular docking studies have been conducted for various active ingredients from Imperata cylindrica against different targets, thegoodscentscompany.comwikipedia.orgwikipedia.orgguidetopharmacology.org and for other 5-LOX inhibitors, researchgate.netwikipedia.org specific computational studies focusing on the molecular docking or pharmacophore modeling of this compound with 5-LOX or other potential targets have not been explicitly reported in the reviewed sources.

Cellular and Subcellular Mechanistic Studies

Comprehensive understanding of a compound's biological activity necessitates investigation at the cellular and subcellular levels. These studies typically involve examining the compound's effects on cellular processes, signaling pathways, and subcellular localization of target proteins. While Imperata cylindrica extracts, from which this compound is derived, have shown various biological activities including anti-inflammatory and anti-cancer effects in in vitro and in vivo models, nih.govmdpi.comresearchgate.netwikipedia.orgbidd.groupbibliomed.org specific detailed cellular and subcellular mechanistic studies solely attributed to this compound, such as its impact on specific cell signaling pathways, organelle function, or gene expression, are not explicitly detailed in the current search results. Further research focusing on these aspects would provide a deeper understanding of this compound's therapeutic potential.

Pathway Modulation Analysis (e.g., inflammatory signaling pathways)

The most prominent mechanistic finding for this compound is its demonstrated inhibitory activity against 5-lipoxygenase (5-LOX). mdpi.comscience.gov This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. By inhibiting 5-LOX, this compound is believed to exert its anti-inflammatory effects by reducing the production of these pro-inflammatory lipid mediators. mdpi.comscience.gov

The discovery of this compound's inhibitory effect on 5-lipoxygenase has significantly contributed to the understanding of the anti-inflammatory potential of Imperata cylindrica. researchgate.net While the broader Imperata cylindrica extract has been implicated in modulating various inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, and affecting the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, direct and detailed mechanistic studies specifically attributing these broader modulations solely to this compound are limited in the current literature. ayurvedjournal.comresearchgate.net The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous genes involved in inflammation, cell survival, and proliferation. nih.govagriculturejournals.cznih.gov Pro-inflammatory cytokines such as TNF-α and IL-6 are key mediators in inflammatory processes. However, the specific direct impact of this compound on these pathways beyond 5-LOX inhibition requires further dedicated investigation.

The known activity of this compound is summarized in the table below:

| Compound | Source | Key Biological Activity | Target Enzyme |

| This compound | Imperata cylindrica | Anti-inflammatory | 5-Lipoxygenase |

Gene Expression and Protein Regulation Studies

Comparative Mechanistic Studies with Synthetic Analogues and Derivatives

This compound is a natural product, and a related compound, Cylindol B, has also been isolated from Imperata cylindrica. mdpi.com Both compounds share a similar biphenyl (B1667301) ether structure. mdpi.com While their isolation and basic structural elucidation have been reported, detailed comparative mechanistic studies specifically analyzing differences or similarities in their biological activities and underlying molecular mechanisms, particularly concerning 5-lipoxygenase inhibition or other pathways, are not prominently featured in the current scientific literature. Research on synthetic analogues and derivatives often aims to improve potency, selectivity, or explore new mechanisms of action. However, specific comparative mechanistic investigations involving synthetic derivatives of this compound are not widely reported. The field would benefit from studies comparing the precise molecular interactions and pathway modulations of this compound with its natural analogues like Cylindol B, as well as with any synthetically modified derivatives, to better understand structure-activity relationships and optimize potential therapeutic applications.

Advanced Research Directions and Methodological Innovations

Omics Technologies in Cylindol A Research

Omics technologies, including metabolomics and proteomics, provide systemic views of biological processes, offering powerful tools for elucidating the intricate interactions of bioactive compounds.

Metabolomics involves the comprehensive study of small-molecule metabolites within a biological system, providing a snapshot of its physiological state nih.govfrontiersin.org. This approach is crucial for elucidating metabolic pathways, identifying biomarkers, and understanding the dynamic metabolic changes induced by various factors, including the presence of bioactive compounds nih.govmdpi.comd-nb.info. For a compound like this compound, metabolomics could be employed to understand its biosynthesis pathway within Imperata cylindrica or to track its metabolic fate and the impact it has on the metabolome of a biological system upon administration. By analyzing changes in metabolite profiles, researchers can infer the enzymes and pathways involved in this compound's production or its biotransformation and excretion pathways in a biological matrix criver.com. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are frequently utilized analytical platforms in metabolomics due to their high sensitivity and reproducibility, enabling the detection and identification of hundreds to thousands of metabolites d-nb.infocreative-proteomics.comsysrevpharm.org.

Computational Chemistry and In Silico Modeling for this compound Studies

Computational chemistry and in silico modeling offer powerful, cost-effective methods to predict and understand the behavior of molecules, including their interactions with biological systems.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time nih.gov. In the context of drug discovery and chemical biology, MD simulations can provide detailed insights into the structural dynamics of proteins and other biomolecules, as well as the binding energetics and kinetics of ligand-receptor interactions nih.govmdpi.com. For this compound, MD simulations could be used to explore its binding mode with 5-lipoxygenase at an atomic level, analyze the conformational changes induced upon binding, and estimate the stability of the this compound-5-lipoxygenase complex. Such simulations can elucidate the specific residues involved in binding, the role of water molecules, and the flexibility of the enzyme's active site, thereby providing a dynamic perspective beyond static crystal structures rsc.orgnih.gov. Software packages like LAMMPS are widely used for classical molecular dynamics simulations, focusing on materials modeling, including biomolecules lammps.org.

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that correlate a compound's chemical structure with its biological activity or physicochemical properties medcraveonline.comneovarsity.org. QSAR models enable the prediction of the activity of novel molecules prior to their synthesis, aiding in the rational design of drugs and the screening of large compound libraries optibrium.comresearchgate.net. For this compound, QSAR modeling could be applied to design and predict the inhibitory activity of its structural analogs or derivatives against 5-lipoxygenase. By analyzing a dataset of this compound and its known analogs (if available) with varying activities, researchers can identify key structural features and physicochemical properties that contribute to its 5-lipoxygenase inhibitory effect. This information can then guide the synthesis of more potent or selective this compound derivatives.

Innovative Analytical Techniques for Trace Analysis and Metabolite Profiling

The accurate detection and quantification of this compound and its metabolites in complex biological and environmental matrices require highly sensitive and selective analytical techniques. Advanced analytical methods are continuously being developed to improve trace analysis and comprehensive metabolite profiling.

Techniques such as high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), are indispensable for identifying and quantifying this compound and its metabolites, even at very low concentrations criver.comcreative-proteomics.com. LC-HRMS offers superior capabilities for quantitative metabolite profiling and stable isotope tracing, providing detailed information on molecular weight, structure, and fragmentation patterns creative-proteomics.com. Gas chromatography-mass spectrometry (GC-MS) is another versatile technique, particularly useful for volatile or derivatizable compounds, offering high chromatographic resolution and sensitivity for metabolite analysis sysrevpharm.org. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation and metabolite profiling, providing detailed information on the intact molecular structure of compounds criver.comsysrevpharm.org. These techniques, combined with advanced data processing and bioinformatics tools, enable comprehensive metabolite profiling, allowing for the detection, identification, and sometimes absolute quantification of numerous metabolites within a single analysis nih.govnih.gov.

Future Perspectives in this compound Research

Future research on this compound is poised to expand upon its established inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. nih.gov The exploration of this compound's therapeutic potential necessitates a multifaceted approach, encompassing detailed mechanistic studies, structure-activity relationship (SAR) investigations, and in vivo evaluations.

One primary direction for future research involves a more profound elucidation of this compound's mechanism of action beyond simple 5-LOX inhibition. This could include investigating its binding site, the nature of its interaction with the enzyme, and any potential downstream effects on cellular pathways related to inflammation. Such studies could employ advanced biochemical and biophysical techniques to provide a comprehensive understanding of its inhibitory profile.

Another critical area for future exploration is the establishment of comprehensive structure-activity relationships (SAR) for this compound. By synthesizing analogues and derivatives of this compound, researchers can systematically assess how structural modifications impact its 5-LOX inhibitory potency and selectivity. This would be instrumental in identifying key pharmacophores and optimizing the compound for enhanced efficacy and reduced off-target effects. Such SAR studies are foundational for rational drug design and development.

Furthermore, given its in vitro activity, future research should progress to in vivo studies to evaluate this compound's efficacy in relevant animal models of inflammatory diseases. This step is crucial for assessing its bioavailability, pharmacokinetic profile, and therapeutic potential in a living system. These studies would help determine whether the observed in vitro activity translates into a meaningful biological effect in vivo and could pave the way for preclinical development.

Beyond its direct biological activity, research could also focus on optimizing the production of this compound. As a natural product isolated from Imperata cylindrica, investigations into sustainable and efficient extraction methods, or the development of synthetic routes for its production, could be valuable. This would ensure a reliable supply for extensive research and potential therapeutic applications. Additionally, exploring the possibility of this compound exhibiting other biological activities, beyond 5-LOX inhibition, is a plausible avenue, given the diverse pharmacological profiles often associated with natural compounds.

常见问题

Q. What are the standard protocols for isolating cylindol A from natural sources, and how can purity be validated?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires analytical methods such as NMR (for structural confirmation) and HPLC-MS (for quantitative assessment). Ensure protocols align with reproducibility standards by detailing solvent ratios, temperature, and column specifications .

Q. Which analytical techniques are most effective for confirming this compound’s structural identity and stereochemical configuration?

Combined spectroscopic and crystallographic methods are critical:

Q. How should stability studies for this compound be designed to assess degradation under varying storage conditions?

Adopt accelerated stability testing under controlled conditions (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use HPLC to monitor degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include light exposure trials if photodegradation is suspected .

Advanced Research Questions

Q. How can factorial design be applied to optimize this compound’s synthetic yield in laboratory-scale synthesis?

Implement a Design of Experiments (DOE) approach:

Q. What methodologies resolve contradictions in this compound’s reported bioactivity data across different studies?

Q. How can mechanistic studies elucidate this compound’s interaction with biological targets at the molecular level?

- Computational docking : Use software like AutoDock to predict binding affinities.

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics.

- CRISPR/Cas9 knockouts : Validate target specificity in cellular models.

Link findings to established pathways (e.g., apoptosis signaling) to contextualize mechanisms .

Q. What strategies ensure reproducibility in stereochemical synthesis of this compound derivatives?

Q. How can interdisciplinary approaches (e.g., omics, synthetic biology) enhance understanding of this compound’s biosynthesis in source organisms?

Q. What experimental designs validate ethnopharmacological uses of this compound-containing plants in preclinical models?

- Randomized controlled trials (RCTs) : Use animal models with blinded dosing.

- Dose-response curves : Establish efficacy and toxicity thresholds.

- Positive/negative controls : Compare with standard drugs (e.g., paclitaxel for anticancer assays).

Ensure ethical compliance and adherence to ARRIVE guidelines .

Methodological Tables

Table 1: Key Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC-MS | Quantification, impurity profiling | Column: C18; Mobile phase: MeCN/H₂O |

| X-ray diffraction | Absolute configuration determination | Resolution: <1.0 Å |

| 2D-NMR (HSQC, HMBC) | Structural elucidation | Solvent: CDCl₃ or DMSO-d6 |

Table 2: Factorial Design Parameters for Synthesis Optimization

| Variable | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst Loading | 5 mol% | 10 mol% |

| Reaction Time | 12 h | 24 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。